
Ara-ada
Beschreibung
Historical Context and Discovery of Arabinonucleosides from Natural Sources
The journey toward the development of Ara-A began not in a laboratory focused on synthesis, but through the exploration of marine natural products. In the early 1950s, the chemist Werner Bergmann and his colleagues investigated the chemical constituents of the Caribbean sponge, Tethya crypta (also referred to as Cryptotethya crypta). wikipedia.orgsi.edunih.gov Their work led to the isolation of two unexpected nucleosides, which they named spongothymidine and spongouridine. si.edunih.govcancerworld.net
The remarkable feature of these compounds was the nature of their sugar component. Instead of the typical D-ribose or D-deoxyribose found in RNA and DNA, respectively, these marine nucleosides contained D-arabinose. wikipedia.orgwikidoc.orgnih.gov This discovery was groundbreaking, as it challenged the prevailing assumption that only ribose and deoxyribose could form the sugar backbone of biologically relevant nucleosides. mdpi.com The key structural difference in arabinonucleosides is the stereochemistry at the 2' carbon of the sugar ring, where the hydroxyl group is in an "up" (β) configuration, epimeric to the "down" (α) configuration in ribose. bocsci.comnih.gov
Although spongothymidine and spongouridine themselves did not become clinical drugs, their unique structure provided a crucial scaffold and intellectual impetus for synthetic chemists. wikipedia.orgbocsci.com Inspired by these natural marine products, researchers began to synthesize a new generation of nucleoside analogs with an arabinose sugar moiety. wikipedia.orgwikidoc.org This wave of research led to the first chemical synthesis of Ara-A in 1960 by B. R. Baker and his team at the Stanford Research Institute, who were initially investigating potential anticancer agents. wikipedia.orgwikidoc.orgacs.org Subsequently, Ara-A was also discovered as a natural product, produced by the bacterium Streptomyces antibioticus. wikipedia.org This convergence of synthetic chemistry and natural product discovery underscored the biological relevance of arabinonucleosides and set the stage for extensive research into their biochemical properties.
Table 1: Timeline of Key Discoveries
Year | Discovery | Significance | Reference(s) |
---|---|---|---|
1950s | Isolation of spongothymidine and spongouridine from the sponge Tethya crypta. | First discovery of natural nucleosides containing arabinose sugar, challenging existing biochemical paradigms. | wikipedia.orgnih.gov |
1960 | First chemical synthesis of 9-β-D-arabinofuranosyladenine (Ara-A). | Demonstrated the feasibility of creating synthetic analogs based on the marine natural product scaffold. | wikipedia.orgwikidoc.orgacs.org |
1964 | First description of the antiviral activity of Ara-A. | Shifted the research focus towards its potential as an antiviral agent, beyond its initial anticancer investigation. | wikipedia.orgwikidoc.org |
1969 | Approval of Cytarabine (Ara-C) for clinical use. | Validated the arabinonucleoside concept, proving that this class of compounds could yield effective drugs. | cancerworld.netnih.gov |
Position of Ara-A within the Landscape of Nucleoside Analogs Research
Ara-A is a seminal compound in the large and diverse family of nucleoside analogs. These molecules are structurally similar to natural nucleosides and can mimic them, thereby interfering with essential cellular processes, particularly nucleic acid synthesis. The discovery of Ara-A and its sibling compound, cytarabine (Ara-C), which was approved for clinical use in 1969, effectively launched a new era in drug development based on sugar-modified nucleosides. wikipedia.orgcancerworld.netnih.gov
The defining feature of Ara-A is its arabinose sugar, which distinguishes it from the natural purine nucleoside, adenosine. This single stereochemical change at the 2'-hydroxyl group is sufficient to impart its biological activities. After being taken up by a cell, Ara-A is phosphorylated by cellular kinases to its active triphosphate form, ara-ATP. wikipedia.orgwikidoc.org This active metabolite then competes with the natural deoxyadenosine triphosphate (dATP) for a position in the active site of DNA polymerases. wikipedia.org
The success and the mechanisms elucidated for Ara-A and Ara-C spurred the development of numerous other nucleoside analogs. These compounds often feature modifications to either the sugar moiety or the nucleobase to enhance activity, improve metabolic stability, or broaden their spectrum of action. Ara-A is thus considered a first-generation arabinonucleoside that served as a prototype for subsequent, more advanced analogs. bocsci.comnih.gov For instance, fludarabine (F-ara-A) is a fluorinated version of Ara-A that is resistant to deamination by the enzyme adenosine deaminase, a major pathway of metabolic inactivation for Ara-A. bocsci.comucsd.edu
Table 2: Comparison of Selected Nucleoside Analogs
Compound | Abbreviation | Structural Distinction | Primary Research Application | Reference(s) |
---|---|---|---|---|
Arabinofuranosyladenine | Ara-A | Arabinose sugar instead of ribose/deoxyribose. | Antiviral and anticancer research; DNA synthesis inhibition studies. | wikipedia.orgbocsci.com |
Arabinofuranosylcytosine | Ara-C | Arabinose sugar with a cytosine base. | Anticancer research, particularly for hematological malignancies. | bocsci.comnih.gov |
Fludarabine | F-ara-A | Fluorinated adenine base and an arabinose sugar. | Anticancer research; studies on metabolically stable purine analogs. | bocsci.comucsd.edu |
Gemcitabine | dFdC | Contains two fluorine atoms at the 2' position of the deoxyribose ring. | Anticancer research; studies on ribonucleotide reductase inhibition. | bocsci.com |
Fundamental Research Significance in Purine Metabolism and Nucleic Acid Biochemistry
Beyond its therapeutic implications, Ara-A has been an invaluable tool in fundamental academic research, allowing scientists to probe the intricate mechanisms of purine metabolism and nucleic acid biochemistry. mdpi.com Its mode of action provides a window into the process of DNA replication and repair. nih.govnih.gov
The primary mechanism studied is the inhibition of DNA synthesis. The active form, ara-ATP, is a potent competitive inhibitor of DNA polymerases. wikipedia.orgnih.gov When it acts as a substrate and is incorporated into a nascent DNA strand, it creates a "faulty" DNA sequence. wikipedia.org The presence of the 2'-hydroxyl in the arabinose configuration hinders the ability of DNA polymerase to form the next phosphodiester bond, leading to a significant reduction in the rate of chain elongation and, in many cases, outright chain termination. bocsci.com This property has made Ara-A a standard compound for studying the fidelity and processivity of DNA polymerases.
Furthermore, research with Ara-A has contributed to the understanding of purine salvage pathways and the enzymes that regulate nucleoside metabolism. mdpi.com The phosphorylation of Ara-A to its active form is dependent on cellular kinases, and its deactivation via deamination is governed by adenosine deaminase (ADA). nih.gov Studying the cellular response to Ara-A, including the development of resistance, has provided insights into how cells regulate their nucleotide pools and how these pathways can be pharmacologically manipulated.
Arabinonucleic acids (ANAs), which are synthetic oligonucleotides composed of arabinonucleosides like Ara-A, have also been developed as research tools. researchgate.netnih.gov Studies have shown that ANAs can form stable duplexes with complementary RNA and can even direct the degradation of target RNA molecules by RNase H, an enzyme that typically recognizes DNA/RNA hybrids. acs.orgresearchgate.net This finding established that the stereochemistry at the C2' position is a critical determinant for the activation of RNase H, contributing significantly to the fields of antisense technology and nucleic acid engineering. acs.org
Eigenschaften
CAS-Nummer |
65174-96-1 |
---|---|
Molekularformel |
C14H17N5O6 |
Molekulargewicht |
351.31 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4-acetyloxy-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C14H17N5O6/c1-6(21)23-10-8(3-20)25-14(11(10)24-7(2)22)19-5-18-9-12(15)16-4-17-13(9)19/h4-5,8,10-11,14,20H,3H2,1-2H3,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI-Schlüssel |
OUQFHKYWNKYTTQ-GCDPNZCJSA-N |
SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO |
Isomerische SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO |
Kanonische SMILES |
CC(=O)OC1C(OC(C1OC(=O)C)N2C=NC3=C(N=CN=C32)N)CO |
Synonyme |
ARA-ADA arabinofuranosyladenine-2',3'-diacetate vidarabine 2',3'-diacetate |
Herkunft des Produkts |
United States |
Chemical Synthesis and Derivatization of Ara-a and Its Analogs
Classical and Enzymatic Synthetic Pathways of Ara-A
The synthesis of Ara-A has evolved significantly since its initial discovery. Both chemical and enzymatic methods offer distinct advantages and are employed depending on the desired scale and efficiency.
Classical Chemical Synthesis: Ara-A was first synthesized in 1960 by the Bernard Randall Baker lab at the Stanford Research Institute. Traditional chemical synthesis pathways for arabinonucleosides, including Ara-A, typically involve multi-step processes. One established route begins with D-ribose, which undergoes a five-step transformation to yield 2,3,5-O-benzyl-D-arabinofuranosyl chloride. This chlorosugar serves as a key precursor for the chemical synthesis of Ara-A. Another general approach for obtaining arabinonucleosides involves the glycosylation of a modified purine base with a protected carbohydrate derivative or through complex modifications of ribose. For instance, the synthesis of arabinosyluracil (ara-U), an intermediate, can be achieved from uridine through the formation of a 2,2′-anhydronucleoside, followed by hydrolysis, yielding 68%. This method, however, involves the use of diphenyl carbonate, which presents safety concerns.
A comparison of the environmental impact, measured by the E-factor (mass ratio of waste to desired product), highlights the resource-intensive nature of classical chemical synthesis. The classical chemical procedure for Ara-A has an E-factor of 1356.
Enzymatic Synthesis: Ara-A was discovered as a natural product produced by Streptomyces antibioticus in 1972, and its biosynthesis in this organism was fully elucidated in 2017, involving a 10-gene cluster. This natural occurrence paved the way for enzymatic synthesis routes, which are often considered "greener" alternatives due to their high selectivity and stereospecificity.
A prominent enzymatic approach involves a bi-enzymatic system utilizing uridine phosphorylase (CpUP) from Clostridium perfringens and purine nucleoside phosphorylase (AhPNP) from Aeromonas hydrophila. This method can synthesize Ara-A starting from arabinosyluracil (ara-U) and adenine. To enhance efficiency and reusability, these enzymes can be immobilized on carriers such as glyoxyl-agarose and EziG™1 (Opal).
Studies have demonstrated the effectiveness of this bi-enzymatic system in continuous-flow conditions. Optimized reaction parameters, including a phosphate buffer (25 mM, pH 7.5, 25 °C) and the addition of dimethylformamide (DMF) at 12.5–30% to address the low water solubility of Ara-A, have been investigated. Scaling up this enzymatic synthesis to a 2 L reaction volume has successfully yielded Ara-A with 53% isolation yield and 98.7% purity. The enzymatic route boasts a significantly lower E-factor of 423, demonstrating its environmental advantages over chemical synthesis.
The conversion rates using immobilized enzymes have been evaluated based on residence time. For instance, using a glyoxyl-agarose-based bioreactor, an 80% conversion was achieved after 4 hours of residence time, while an EziG™1-based bioreactor yielded a similar conversion in just 80 minutes. Another enzymatic approach involves D-arabinose 5-phosphate as a precursor.
Synthesis Method | Key Features | E-Factor | Yield/Purity (Example) |
---|---|---|---|
Classical Chemical Synthesis | Multi-step, often starting from D-ribose, involves protected intermediates. | 1356 | Ara-U synthesis yields 68%. |
Enzymatic Synthesis (Bi-enzymatic) | Uses CpUP and AhPNP, can be immobilized, transglycosylation from Ara-U and Adenine. | 423 | 53% yield, 98.7% purity (2 L scale); 55% isolated yield, >99% purity (flow reactor). |
Design and Synthesis of Prodrugs for Modulated Biochemical Properties
Ara-A faces several biopharmaceutical limitations, including poor aqueous solubility, low oral bioavailability, and rapid deamination by adenosine deaminase (ADA) to ara-hypoxanthine (ara-H), a metabolite with significantly reduced antiviral potency. To circumvent these issues, prodrug strategies are employed to modulate Ara-A's biochemical properties, aiming to enhance its metabolic stability, improve solubility, and facilitate membrane transport.
A primary strategy for improving the metabolic stability of Ara-A involves protecting its 5'-hydroxyl position. Studies have shown that 5'-hydroxyl substituted vidarabine analogs exhibit resistance to adenosine deaminase activity, which is crucial given the high levels of ADA found in the intestinal mucosa that limit the effectiveness of oral Ara-A delivery. By minimizing the conversion of Ara-A to its less potent hypoxanthine analog, the therapeutic efficacy can be significantly improved.
Beyond simple hydroxyl protection, more sophisticated approaches include phosphamide modifications, often utilizing ProTide technology. These modifications can transform Ara-A into a substrate for specific phospholipase enzymes expressed in the liver, potentially enabling targeted delivery and activation. Additionally, cyclic phosphoramidate esters have been explored as potential prodrugs for nucleosides like Ara-A, designed to undergo ring-opening through the action of phosphodiesterases. Another innovative strategy involves synthesizing 9-(β-d-arabinofuranosyl)-6-azidopurine (6-AAP) as a prodrug for Ara-A. This compound leverages the azide reduction biotransformation pathway and has demonstrated stability against adenosine deaminase in in vitro studies.
The introduction of phosphamide and amino acid ester moieties represents key derivatization strategies for Ara-A prodrugs, aiming to improve their pharmacokinetic profiles.
Amino Acid Ester Moieties: The synthesis of 5′-O-D- and L-amino acid derivatives of vidarabine has been a focus of research. A notable example is the 5′-O-D-valyl ester derivative of Ara-A. The synthesis of such prodrugs necessitates the selective protection of the 2′ and 3′ hydroxyl groups of vidarabine. The levulinate group has proven effective for this purpose, as it can withstand the synthesis conditions and be easily removed under non-basic conditions, and is less prone to migration between adjacent hydroxyl groups compared to other ester protecting groups such as benzoate and acetate.
These amino acid ester prodrugs offer significant improvements in physicochemical properties. For instance, 5′-O-D-valyl Ara-A exhibits high aqueous solubility (>10 mg/ml) compared to Ara-A's solubility of approximately 0.47 mg/ml at pH 7, with increased solubility at lower pH (up to 0.605 mg/ml at pH 2). Furthermore, these prodrugs demonstrate enhanced membrane transport, partly mediated by nutrient transporters like the dipeptide intestinal transporter (PepT1). Similar strategies have been applied to cytarabine (Ara-C), where a 5'-valyl prodrug showed the highest permeability and increased metabolic stability, leading to a dramatic increase in oral bioavailability in rats.
Compound | Aqueous Solubility (at physiological pH) | Resistance to ADA | Intestinal Transport |
---|---|---|---|
Ara-A (Vidarabine) | ~0.47 mg/ml | Low (readily deaminated to Ara-H) | Poor |
5′-O-D-valyl Ara-A | >10 mg/ml | Improved | Enhanced (e.g., via PepT1) |
Phosphamide Moieties: The synthesis of 5′-O-(D- and L-amino acid methyl ester phosphoramidate) derivatives of vidarabine has also been reported. These phosphoramidate prodrugs are typically synthesized by coupling phenyl (amino acid methyl ester) phosphochloridates with protected vidarabine. Research involving phosphamide-modified Ara-A compounds, particularly those utilizing ProTide technology, has shown promising results, with some compounds exhibiting stronger antiviral activity against herpes simplex virus type 1 (HSV-1) compared to the parent Ara-A. Cyclic 3',5'-phosphate esters of Ara-A have also been synthesized, designed to release the active phosphate form through the action of phosphodiesterases.
Strategies for Enhancing Metabolic Stability
Stereochemical Investigations in Arabinonucleoside Synthesis
Stereochemistry plays a critical role in the biological activity and recognition of arabinonucleosides. Arabinonucleosides are distinguished from their ribonucleoside counterparts by an altered configuration at the C2' position of the sugar moiety, where the 2'-hydroxyl group is cis-oriented (or "up") relative to the heterocyclic base, as opposed to the trans (or "down") orientation in ribonucleosides.
This specific stereochemical difference at C2' is a key determinant in the activation of various enzymes, such as RNase H. The inversion of stereochemistry at C2' is believed to induce a conformational change in the furanose sugar pucker, transitioning from a C3'-endo pucker (characteristic of RNA) to a C2'-endo ("DNA-like") pucker (characteristic of arabinonucleic acids, ANA). This conformational shift in ANA/RNA hybrids makes them more similar to native DNA/RNA substrates, which are recognized by RNase H.
In terms of synthesis, enzymatic methods are highly valued for their ability to control stereochemistry, offering high selectivity and stereospecificity in the production of arabinosides. Furthermore, stereoselective approaches have been developed for the synthesis of β-L-arabino nucleoside analogues. In the synthesis of C2'-branched arabinonucleosides, photoinitiated, radical-mediated hydrothiolation reactions have been shown to yield high d-arabino selectivity.
Synthesis of Modified Analogs for Structure-Activity Relationship Studies
The synthesis of modified Ara-A analogs is crucial for conducting structure-activity relationship (SAR) studies, which aim to elucidate how changes in chemical structure influence biological activity. This research drives the development of new compounds with improved efficacy or specificity.
Fludarabine (2-fluoro-9-β-D-arabinofuranosyladenine): A significant analog, fludarabine, is synthesized by replacing the adenine base with 2-fluoroadenine during the enzymatic transglycosylation reaction from ara-U. Fludarabine phosphate, its 5-O-phosphorylated form, acts as a prodrug that is rapidly dephosphorylated to 2-fluoro-vidarabine (2F-ara-A) in vivo. This active metabolite then inhibits DNA synthesis by interfering with DNA polymerase, ribonucleotide reductase, DNA primase, and DNA ligase.
Cytarabine (Ara-C): Another important arabinonucleoside analog, cytarabine (1-β-D-arabinofuranosylcytosine), is widely used in chemotherapy. It can be synthesized from Ara-A and cytosine through a multi-enzymatic reaction involving purine phosphorylase 1 (PNP1) and uracil phosphorylase (UP), achieving a conversion rate of 67.4%.
C-2′-Branched Arabinonucleosides: Modified arabinonucleosides with alkylthio-, acetylthio-, or 1-thiosugar substituents at the C2' position have been synthesized. These compounds are prepared from 3',5'-O-silylene acetal-protected nucleoside 2'-exomethylenes via photoinitiated, radical-mediated hydrothiolation reactions. SAR analysis of these analogs has revealed that the silyl-protecting group, the nucleobase, and the specific C2' substituent are critical factors influencing their cell growth inhibitory activity.
Purine Arabinosides with Chiral Amino Acid Amides at C6 Position: Researchers have synthesized a series of purine arabinosides featuring chiral amino acid amides at the C6 position of the purine base. This synthesis is achieved through a transglycosylation reaction utilizing recombinant E. coli nucleoside phosphorylases. These modified nucleosides have demonstrated resistance to the action of E. coli adenosine deaminase.
Molecular and Cellular Mechanisms of Ara-a Action
Cellular Transport and Intracellular Activation Pathways
For Ara-A to exert its biological effects, it must first be transported into target cells and subsequently undergo intracellular activation through a series of phosphorylation steps.
Role of Nucleoside Transporters in Ara-A Uptake
Ara-A enters cells, a process that can be influenced by nucleoside transporters patsnap.comphysiology.orgphysiology.org. Research indicates that Ara-A rapidly equilibrates between erythrocytes and plasma, although it does not significantly concentrate within the cells umich.edu. The extent of Ara-A phosphorylation by host tissue enzymes appears to be limited in some normal tissues, which may contribute to its relatively low toxicity in experimental animals and humans umich.edu.
Intracellular Phosphorylation Cascades to Ara-ATP
Upon cellular uptake, Ara-A functions as a prodrug, necessitating intracellular phosphorylation to become biologically active caymanchem.com. This activation occurs via a three-step phosphorylation cascade, sequentially converting Ara-A to its monophosphate (Ara-AMP), then to its diphosphate (Ara-ADP), and finally to its active triphosphate form (Ara-ATP) wikipedia.orgpatsnap.com. While Ara-ATP is considered the primary active metabolite, Ara-ADP has also been observed to exert inhibitory effects wikipedia.org.
Characterization of Specific Kinases Involved in Ara-A Metabolism
The intracellular phosphorylation of Ara-A is catalyzed by cellular enzymes, specifically kinases patsnap.com. Adenosine kinase and deoxycytidine kinase are implicated in the phosphorylation of nucleoside analogs. However, studies have shown that Ara-A is a poor substrate for partially purified adenosine kinase, with a significantly higher Michaelis constant (K_m) for Ara-A compared to adenosine umich.edu.
Another critical enzyme in Ara-A metabolism is adenosine deaminase. This enzyme deaminates Ara-A to 9-β-D-arabinofuranosylhypoxanthine (Ara-hypoxanthine or Ara-Hx), a metabolite that retains some antiviral activity but is considerably less potent (approximately 10-fold) than Ara-A itself wikipedia.orgumich.edu. The rapid deamination of Ara-A to Ara-Hx contributes to its metabolic instability wikipedia.org.
Interference with Nucleic Acid Synthesis and Processing
The active triphosphate form, Ara-ATP, primarily mediates the antiviral activity of Ara-A by interfering with nucleic acid synthesis.
Differential Inhibition of DNA Polymerases (Viral vs. Cellular)
Ara-ATP acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate deoxyadenosine triphosphate (dATP) for binding to the enzyme's active site patsnap.comkoreamed.org. This competitive inhibition leads to a reduction in the efficiency of viral DNA synthesis patsnap.com.
A key aspect of Ara-A's selectivity is its differential inhibitory effect on viral versus cellular DNA polymerases. Research has demonstrated that viral DNA polymerases, such as those induced by Herpes Simplex Virus Type 1 (HSV-1), are significantly more sensitive to inhibition by Ara-ATP than host cellular DNA polymerases (alpha and beta) nih.gov. For instance, HSV-induced DNA-dependent DNA polymerase has been shown to be approximately 39-fold more sensitive to Ara-ATP than cellular DNA polymerase-beta and 116-fold more sensitive than cellular DNA polymerase-alpha nih.gov. This selective inhibition contributes to the drug's antiviral specificity and helps minimize toxicity to host cells patsnap.com.
The inhibition of DNA polymerases by Ara-ATP is competitive with respect to dATP koreamed.orgnih.gov. This competitive mode of inhibition has been observed across various DNA polymerases isolated from both mammalian and viral sources koreamed.org.
Table 1: Differential Sensitivity of DNA Polymerases to Ara-ATP Inhibition
DNA Polymerase Type | Relative Sensitivity to Ara-ATP (vs. Cellular DNA Polymerase-alpha) | Inhibition Mode |
HSV-induced DNA Polymerase | 116-fold more sensitive nih.gov | Competitive with dATP koreamed.orgnih.gov |
Cellular DNA Polymerase-beta | 39-fold more sensitive (vs. HSV-induced) nih.gov | Competitive with dATP nih.gov |
Cellular DNA Polymerase-alpha | Reference (least sensitive) nih.gov | Competitive with dATP nih.gov |
Substrate Mimicry and Incorporation into Nucleic Acid Strands
Ara-ATP functions as a substrate mimic due to its structural resemblance to dATP patsnap.com. This mimicry allows Ara-ATP to be incorporated into nascent DNA strands during the replication process, replacing natural adenosine bases wikipedia.orgpatsnap.com.
The incorporation of Ara-ATP into the DNA strand has crucial consequences for viral replication. The presence of the arabinose sugar in place of the natural ribose sugar leads to steric hindrance, which prevents the addition of subsequent nucleotides, effectively acting as a chain terminator patsnap.com. This chain termination halts DNA elongation, thereby inhibiting the virus's ability to replicate its genetic material and proliferate patsnap.com.
Studies using intact cell systems have confirmed the incorporation of [3H]Ara-A into DNA, with approximately one molecule of Ara-A incorporated per 8000 molecules of deoxyadenosine nih.gov. Most of the incorporated Ara-A molecules are found in internucleotide linkages within the DNA strand nih.gov. However, incorporation of Ara-A into RNA has not been detected in some experimental settings nih.gov.
Enzymatic Interactions: Focus on Adenosine Deaminase Ada and Purine Metabolism
Biochemical Function and Isoenzymes of Adenosine Deaminase (ADA)
The importance of ADA is underscored by the severe consequences of its deficiency. A genetic absence of ADA activity leads to severe combined immunodeficiency disease (SCID), characterized by the accumulation of 2'-deoxyadenosine. This accumulation results in elevated levels of 2'-deoxyadenosine-5'-triphosphate (dATP), which inhibits ribonucleotide reductase (RNR), an enzyme essential for DNA synthesis, ultimately disrupting T-cell development. mdpi.comebi.ac.ukwikipedia.orgiiarjournals.org
ADA is widely distributed across mammalian cells and tissues, with the highest concentrations typically observed in lymphoid cells, red blood cells, spleen, and intestine. mdpi.comebi.ac.uknih.govpsu.edu In humans, ADA exists as two primary isoenzymes: ADA1 and ADA2. mdpi.compsu.eduersnet.orgfrontiersin.orgdrugbank.com
ADA1: This isoenzyme is ubiquitous, accounting for the majority of ADA activity throughout the body, particularly in lymphoid cells and red blood cells. mdpi.compsu.eduersnet.orgfrontiersin.org ADA1 exhibits a high affinity for both adenosine and 2'-deoxyadenosine, with a Michaelis constant (Km) of 5.2 × 10^-5 M, and functions optimally at a pH range of 7-7.5. ersnet.orgfrontiersin.org Its activity can be selectively inhibited by compounds such as erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA). mdpi.com
ADA2: In contrast to ADA1, ADA2 is not ubiquitously expressed but is predominantly found coexisting with ADA1 in monocytes-macrophages. psu.eduersnet.org ADA2 demonstrates a weaker affinity for 2'-deoxyadenosine compared to adenosine, possessing a Km of 200 × 10^-5 M, and its optimal pH is approximately 6.5. ersnet.org Unlike ADA1, ADA2 activity is not affected by EHNA. mdpi.com
The catalytic mechanism of ADA involves a zinc (Zn2+) ion in its active site, which is vital for both its enzymatic function and protein stabilization. mdpi.comebi.ac.ukwikipedia.org The reaction proceeds through a stereospecific addition-elimination mechanism, involving the nucleophilic attack of a water molecule on the C6-carbon of the purine ring, followed by the elimination of ammonia. ebi.ac.ukwikipedia.org
Ara-A as a Substrate for ADA: Deamination Kinetics and Products
Ara-A (9-β-D-arabinofuranosyladenine), also known as Vidarabine, is a purine nucleoside analog recognized for its antiviral and antineoplastic properties. nih.govnih.govwikipedia.org However, a significant challenge in its therapeutic application is its rapid deamination by ADA. nih.gov
When Ara-A acts as a substrate for ADA, it undergoes deamination, resulting in the formation of 9-β-D-arabinofuranosylhypoxanthine (ara-Hx or ara-H). nih.govnih.govaacrjournals.orgasm.org This metabolic conversion is critical because ara-H possesses significantly reduced pharmacological activity, being at least 10-fold less potent than the parent compound, Ara-A. nih.gov
Studies on the deamination kinetics of Ara-A by ADA have provided insights into this process. For instance, ADA isolated from chronic myelogenous leukemic (CML) cells exhibits a Km of 0.6 mM and a Vmax of 183 µmol × 10^-2/g of cells/minute when Ara-A is utilized as the substrate. nih.gov This indicates that Ara-A is rapidly hydrolyzed by ADA, contributing to its relatively short half-life in biological systems. nih.gov
Table 1: Deamination Kinetics of Ara-A by Adenosine Deaminase (ADA) from CML Cells
Parameter | Value | Unit | Substrate | Source |
Km | 0.6 | mM | Ara-A | CML Cells nih.gov |
Vmax | 183 | µmol × 10^-2/g of cells/minute | Ara-A | CML Cells nih.gov |
Strategies for Developing ADA-Resistant Ara-A Analogs
The rapid enzymatic deactivation of Ara-A by ADA poses a considerable limitation to its therapeutic efficacy, particularly impacting its plasma half-life. nih.govnih.gov To overcome this challenge and enhance the stability and intracellular accumulation of the active nucleoside analog, significant research efforts have been directed towards developing ADA-resistant analogs of Ara-A. iiarjournals.orgnih.govresearchgate.net
Several structural modifications to nucleoside analogs have been explored to confer resistance to ADA-mediated deamination:
5'-Hydroxy Substitutions: Analogs of vidarabine with modifications at the 5'-hydroxy position have shown increased resistance to ADA. For example, 5'-O-D-valyl ara A demonstrated remarkable stability, with over 90% of the compound remaining intact after a 90-minute incubation with excess ADA. nih.gov
Phosphoramidate Moieties (ProTides): The incorporation of phosphoramidate moieties, as seen in ProTides like NUC-7738 (a 5'-aryloxy phosphoramidate prodrug of 3'-deoxyadenosine), has proven effective in conferring tolerance to ADA metabolic deactivation. nih.govresearchgate.net This modification specifically protects the nucleoside from ADA-driven deamination, allowing for improved stability. nih.gov
Fluorine Substitution: The introduction of a fluorine group at the C2 position of certain nucleoside derivatives, such as 2-fluorocordycepin, has also been shown to contribute to ADA resistance. researchgate.net
6-N-Substituted Derivatives: Modifications involving 6-N-substituted derivatives of adenine arabinoside, including 6-methylaminopurine arabinoside and 6-dimethylaminopurine arabinoside, have demonstrated resistance to deamination by ADA. asm.org
Absence of N1 Atom: Nucleosides that lack the N1 atom in their purine ring are generally not substrates for ADA and can, in some cases, act as effective inhibitors of adenosine deamination. brieflands.com
The development of ADA-resistant nucleoside analogs significantly impacts their intracellular pharmacokinetics and therapeutic potential. Resistance to ADA-mediated deamination leads to a crucial increase in the intracellular levels of the active nucleoside analog triphosphate. nih.govresearchgate.net
For instance, NUC-7738, due to its resistance to ADA breakdown, resulted in increased intracellular concentrations of its active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). nih.govresearchgate.net This enhanced intracellular accumulation directly correlates with improved potency and therapeutic efficacy. NUC-7738, for example, demonstrated 7- to 40-fold greater potency than its parent compound (3'-deoxyadenosine) across various cancer cell lines. nih.gov Similarly, the presence of ADA inhibitors, which prevent Ara-A deamination, has been shown to stabilize Ara-A levels and enable its inhibitory effect on DNA synthesis. oup.com
Structural Modifications Conferring ADA Resistance
Adenosine Deaminase (ADA) Inhibitors in Ara-A Research Contexts
ADA inhibitors are strategically employed in conjunction with Ara-A to circumvent its rapid deamination, thereby extending its half-life in biological systems and augmenting its therapeutic effectiveness. nih.govoup.comnih.gov This co-administration strategy allows Ara-A to achieve and sustain therapeutically relevant concentrations within target cells, which would otherwise be rapidly metabolized. nih.gov
Key ADA inhibitors frequently utilized in research and clinical contexts include coformycin and 2'-deoxycoformycin (pentostatin). nih.govnih.govwikipedia.orgontosight.aictdbase.org
ADA inhibitors exert their effects by blocking the enzymatic activity of ADA, which consequently leads to the accumulation of endogenous adenosine and deoxyadenosine. ontosight.ai Many of these inhibitors function as transition state analogs, effectively mimicking the tetrahedral intermediate that forms during the natural deamination reaction catalyzed by ADA. ebi.ac.ukwikipedia.orgnih.govplos.org
Coformycin: This compound is a potent ribonucleoside antibiotic and a powerful inhibitor of ADA. ctdbase.orguni.lumdpi.comnih.gov It is recognized as a transition-state analog, meaning its structure closely resembles the transient state of the substrate during the enzymatic reaction, allowing for strong binding to the enzyme's active site. wikipedia.org Pre-incubation of ADA with coformycin can further enhance its inhibitory effect. nih.gov
Pentostatin (2'-deoxycoformycin): Pentostatin is another highly potent ADA inhibitor with significant antineoplastic activity. wikipedia.orgontosight.ainih.govuni.lunih.govfishersci.no Structurally, pentostatin is a purine analog that distinguishes itself from adenosine by the insertion of a methylene group between N-1 and C-6 of the purine ring, forming a seven-membered ring, and by the absence of an amino group coupled with the presence of a hydroxyl group on the ring. nih.gov Like coformycin, pentostatin is considered a transition-state inhibitor. plos.org
ADA inhibitors can interact with the enzyme in different conformational states, leading to either "open" or "closed" forms of the enzyme-inhibitor complex. plos.orgnih.gov Specific amino acid residues within the active site of ADA, such as His17, Gly184, Asp295, and Asp296, are critical for inhibitor binding and play a pivotal role in the mechanism of inhibition. plos.orgnih.gov Furthermore, competitive inhibition can be observed where natural products of the ADA reaction, such as inosine, can also act as competitive inhibitors. wikipedia.org
Table 2: Key Adenosine Deaminase (ADA) Inhibitors
Inhibitor Name | Mechanism of Action | PubChem CID |
Coformycin | Transition-state analog, blocks ADA enzymatic activity. ctdbase.orgnih.govwikipedia.org | 25447 uni.lunih.gov |
Pentostatin (2'-deoxycoformycin) | Transition-state analog, blocks ADA enzymatic activity. nih.govplos.org | 439693 nih.govuni.lunih.gov |
Synergistic Effects of ADA Inhibitors with Ara-A in Cellular Models
The rapid deamination of Ara-A by ADA poses a significant limitation to its therapeutic effectiveness. To circumvent this metabolic inactivation, researchers have explored the co-administration of Ara-A with ADA inhibitors. This synergistic approach aims to prolong the half-life and enhance the bioavailability of the active Ara-A.
Detailed research findings have consistently demonstrated that ADA inhibitors can substantially augment the antiviral activity of Ara-A in various cellular models. For instance, studies examining the effect of Ara-A on vaccinia virus plaque development in LLC-MK(2) stable monkey kidney cell lines revealed a dramatic increase in potency when an ADA inhibitor was included in the tissue culture media. The concentration of Ara-A required to completely suppress plaque development (TPIC100) was reduced approximately 40-fold, from greater than 10 µg/ml to 0.5 µg/ml or less, in the presence of an ADA inhibitor. guidetopharmacology.org This enhancement is directly attributed to the prevention of Ara-A's rapid deamination to the less active Ara-H. Chromatographic assays confirmed that Ara-A was rapidly deaminated by cellular monolayers, with a half-life of 2 to 3 hours at a concentration of 5 µg/ml, a process effectively curtailed by ADA inhibition. guidetopharmacology.org
Another potent ADA inhibitor, pentostatin (also known as 2'-deoxycoformycin), has been shown to enhance vidarabine's activity. In studies, pentostatin improved vidarabine's efficacy against vaccinia and cowpox viruses by approximately 10-fold. sketchfab.com This protective mechanism is rooted in pentostatin's ability to inhibit ADA, thereby preventing the enzymatic destruction of vidarabine. chem960.com
The mechanism of synergy involves the ADA inhibitor preserving intracellular concentrations of Ara-A, allowing more of the active compound to be phosphorylated to its triphosphate form, ara-ATP, which is the direct antiviral agent. This increased availability of ara-ATP leads to more effective inhibition of viral DNA replication.
The following table summarizes key findings regarding the synergistic effects of ADA inhibitors with Ara-A in cellular models:
ADA Inhibitor | Cellular Model / Target | Observed Effect on Ara-A Activity | Fold Enhancement | Reference |
Unspecified | LLC-MK(2) monkey kidney cells (Vaccinia virus) | Reduced TPIC100 of Ara-A | ~40-fold | guidetopharmacology.org |
Pentostatin | Vaccinia and Cowpox viruses | Enhanced antiviral activity of Ara-A | ~10-fold | sketchfab.com |
Interplay of Ara-A with Other Enzymes of the Purine Salvage Pathway
Beyond its interaction with ADA, the metabolic fate and efficacy of Ara-A are also influenced by other enzymes within the purine salvage pathway. These enzymes are crucial for the phosphorylation and subsequent activation of Ara-A, as well as for its broader integration into cellular nucleotide pools.
Upon cellular uptake, Ara-A undergoes a critical activation step: 5'-triphosphorylation. guidetomalariapharmacology.org This process is mediated by various cellular kinases, sequentially converting Ara-A into its monophosphate (ara-AMP), diphosphate, and ultimately its active triphosphate form (ara-ATP). Ara-ATP is the key active metabolite responsible for Ara-A's antiviral action. It functions as both an inhibitor and a substrate of viral DNA polymerase. By competitively inhibiting deoxyadenosine triphosphate (dATP) and being incorporated into the nascent viral DNA strand, ara-ATP disrupts DNA synthesis, leading to the destabilization of viral DNA.
Adenosine kinase (ADK) is a pivotal enzyme in the purine salvage pathway, catalyzing the phosphorylation of adenosine to adenosine monophosphate (AMP). Research indicates that Ara-A can interact with ADK, although its role can vary. For instance, adenine arabinoside (Ara-A) has been identified as an efficient inhibitor of Toxoplasma gondii ADK (TgADK) in vivo. However, other studies have shown that arabinoside derivatives, including Ara-A, were poor substrates for rabbit ADK, suggesting species-specific or context-dependent interactions. In Trypanosoma brucei, recombinant ADK (TbAK) was found to phosphorylate Ara-A, albeit with lower catalytic efficiency compared to natural nucleosides like adenosine. Importantly, studies with ADK knockdown trypanosomes demonstrated that Ara-A inhibited parasite proliferation and survival in an ADK-dependent manner, highlighting the enzyme's role in Ara-A's mechanism of action in these organisms.
Purine nucleoside phosphorylase (PNP) is another enzyme in the purine salvage pathway that reversibly cleaves purine nucleosides into their corresponding purine bases and ribose-1-phosphate. While human PNP typically does not accept adenosine or its analogs as substrates, certain bacterial PNPs, such as E. coli PNP, do. This difference has been exploited in gene-directed enzyme prodrug therapy (GDEPT) strategies, where analogs like fludarabine (F-araA), structurally related to Ara-A, are used as prodrugs that can be activated by E. coli PNP in tumor tissues. Although Ara-A itself is not commonly discussed as a direct substrate for PNP in therapeutic contexts to the same extent as F-araA, the pathway's enzymes are interconnected.
Furthermore, ara-AMP, the monophosphorylated form of Ara-A, has been shown to inhibit other enzymes of the purine salvage pathway. In studies using intact erythrocytes, ara-AMP non-competitively inhibited adenine phosphoribosyltransferase and 5'-phosphoribosyl-1-pyrophosphate (PP-ribose-P) synthetase. However, hypoxanthine-guanine phosphoribosyltransferase (HGPRT) was not inhibited by ara-AMP. This indicates that Ara-A and its metabolites can broadly impact purine metabolism by modulating the activity of multiple enzymes involved in nucleotide synthesis and recycling.
The following table summarizes the interplay of Ara-A and its metabolites with other purine salvage pathway enzymes:
Enzyme | Interaction with Ara-A / Ara-AMP | Effect on Ara-A Metabolism / Efficacy | Reference |
Kinases (e.g., cellular guanylate kinase) | Phosphorylates Ara-A to ara-ATP | Activates Ara-A to its antiviral form | |
Adenosine Kinase (ADK) | Inhibited by Ara-A (TgADK); phosphorylates Ara-A (TbAK) | Influences Ara-A's effectiveness in parasitic models | |
Purine Nucleoside Phosphorylase (PNP) | (Indirectly via analogs like F-araA for bacterial PNP) | Potential for prodrug activation in specific contexts | |
Adenine Phosphoribosyltransferase | Inhibited by ara-AMP | Disrupts purine salvage pathway | |
5'-Phosphoribosyl-1-pyrophosphate (PP-ribose-P) Synthetase | Inhibited by ara-AMP | Affects purine nucleotide synthesis | |
Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Not inhibited by ara-AMP | No direct impact on this specific salvage pathway enzyme |
Advanced Methodological Approaches in Ara-a Research
Isotopic Labeling Techniques for Metabolic Pathway Elucidation
Isotopic labeling is a sophisticated technique crucial for metabolic flux analysis (MFA), enabling researchers to map the intricate biochemical pathways of compounds like Ara-A within biological systems. creative-proteomics.comtandfonline.com This method involves introducing stable isotopic tags, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), or hydrogen-2 (²H), into the metabolic system. creative-proteomics.com These labeled atoms act as discernible tracers, allowing their progression through various metabolic conversions to be tracked, thereby delineating metabolic pathways. creative-proteomics.com
A primary application of stable isotope labeling in MFA is the quantitative determination of metabolic fluxes in central metabolic pathways, including glycolysis, the citric acid cycle (TCA cycle), and the pentose phosphate pathway. creative-proteomics.comnih.gov By feeding cells with labeled precursors (e.g., ¹³C-glucose), researchers can trace the flow of carbon atoms, providing a deeper understanding of metabolic phenomena. creative-proteomics.com This approach is particularly valuable for identifying novel metabolic pathways and understanding how diseases impact existing ones, which can aid in developing targeted treatments. creative-proteomics.comtandfonline.com Furthermore, stable isotope labeling helps differentiate between endogenous metabolites synthesized by cells and exogenous compounds absorbed from the growth medium, simplifying metabolomics data analysis and confirming the biosynthetic nature of detected metabolites. tandfonline.complos.org It can also assist in the structural identification of metabolites by aiding the interpretation of mass spectrometry fragmentation spectra. nih.gov
High-Resolution Spectroscopic and Chromatographic Methods for Metabolite Analysis
High-resolution spectroscopic and chromatographic methods are indispensable for the comprehensive analysis of Ara-A and its metabolites within biological samples. Liquid chromatography coupled with mass spectrometry (LC-MS) is a widely adopted technique for metabolomics studies, offering both targeted and untargeted analytical capabilities. acs.orgplos.orgnih.gov
Targeted Metabolomics: This approach focuses on the pre-established quantitative analysis of a specific list of known metabolites. acs.orgplos.orgnih.gov
Untargeted Metabolomics: This method involves the simultaneous measurement of a large number of metabolites without prior knowledge of their identities or changes. acs.orgplos.org The primary advantage of untargeted metabolomics is its potential for discovering new metabolites relevant to the study context, serving as a hypothesis-generating tool. plos.org
High-resolution mass spectrometers, with resolutions exceeding 40,000, provide sufficient isotopic resolution for small molecules, enabling the untargeted detection of all isotopomers with minimal background noise. tandfonline.commdpi.com The coupling of high-performance liquid chromatography (HPLC) with electrospray-ionization MS (LC-ESI-MS) is a method of choice for detecting metabolites in complex biological samples due to its ability to separate compounds across a wide range of polarities. nih.gov Analytical workflows often involve peak extraction, alignment, and detection, with data further filtered by criteria such as coefficient of variation and total MS intensity. acs.org
For example, a high pH mobile phase and amide column coupled with positive/negative switching high-resolution MS can analyze both acidic and basic polar metabolites in a single experiment, covering a large number of polar metabolites. acs.org
In Vitro Enzymatic Assays for Kinetic, Inhibition, and Specificity Studies
In vitro enzymatic assays are fundamental tools in biochemistry for dissecting the intricate interactions of enzymes with substrates, inhibitors, and activators in a controlled environment, free from the complexities of living cells. databiotech.co.il These assays are critical for understanding enzyme kinetics, including reaction rates and the factors influencing them. solubilityofthings.com
For compounds like Ara-A, which acts as a nucleoside analog and requires phosphorylation to its active triphosphate form (ara-ATP) to inhibit viral DNA polymerase, in vitro enzymatic assays are essential. wikipedia.orgwikidoc.org They allow researchers to:
Determine Kinetic Parameters: Quantify parameters such as K_m (Michaelis constant) and V_max (maximum reaction rate) for enzymes involved in Ara-A's metabolism or its targets. solubilityofthings.comnih.gov
Study Inhibition Mechanisms: Elucidate how Ara-A or its metabolites inhibit specific enzymes, such as viral DNA polymerase, by analyzing competitive or non-competitive inhibition patterns. wikipedia.orgwikidoc.orgsolubilityofthings.comtandfonline.com
Assess Specificity: Evaluate the selectivity of Ara-A's interaction with target enzymes versus host enzymes, which is crucial for understanding its therapeutic window and potential side effects. databiotech.co.il
These studies are invaluable in drug discovery, enabling the identification and optimization of enzyme inhibitors or activators for therapeutic development. databiotech.co.ilsolubilityofthings.com Through iterative testing, researchers can refine the chemical structure of a lead compound to enhance its efficacy and specificity. databiotech.co.il
Cell-Based Assays for Investigating Cellular Accumulation and Biochemical Effects
Cell-based assays offer a more biologically relevant context for evaluating the effects of chemical compounds compared to cell-free biochemical assays. plos.orgoup.com These assays are increasingly utilized in drug discovery to understand how compounds like Ara-A interact with living cells, including their cellular accumulation and subsequent biochemical effects. plos.org
Key applications of cell-based assays in Ara-A research or similar compounds include:
Cell Proliferation and Viability: Assays like the MTT assay or WST-1 assay can determine the effect of Ara-A on cell growth and metabolic activity over time. nih.govresearchgate.net For instance, studies have used MTT assays to determine the effect of Ara-A on the proliferation of various cell lines over 24, 48, and 72 hours. researchgate.net
Cellular Accumulation: Investigating how efficiently Ara-A or its phosphorylated forms accumulate within target cells, which is crucial for its antiviral action. Cell-based assays can identify compounds that successfully cross cell membranes and reach their intracellular targets. plos.org
Biochemical Effects: Assessing a compound's impact on various cellular processes, such as DNA synthesis (e.g., measured by EdU staining), apoptosis (e.g., accumulation of histone-associated DNA fragments), or DNA damage induction (e.g., immunofluorescent detection of γ-H2AX foci). nih.gov
Disease-Specific Contexts: Utilizing patient-derived cell lines or specific disease models to evaluate compound activity in a context that reflects the complexities of the disease, allowing for the identification of therapeutic molecules in a relevant cellular environment. plos.orgoup.com
For example, cell-based assays can be used to monitor the effects of Ara-A on cell proliferation and morphological changes in specific cell lines. researchgate.net
Computational Modeling and Molecular Dynamics Simulations for Interaction Prediction
Computational modeling, particularly molecular dynamics (MD) simulations, provides an atomic-level understanding of how molecules like Ara-A interact with biological targets such as enzymes and nucleic acids. nih.gov MD simulations predict the temporal movement of every atom within a molecular system, based on molecular mechanics force fields that incorporate various interatomic interactions. nih.gov
The utility of computational modeling and MD simulations in Ara-A research includes:
Interaction Prediction: Identifying key interactions between Ara-A (or its active metabolites like ara-ATP) and its target enzymes, such as viral DNA polymerase. This can reveal critical residues involved in binding and the nature of these interactions (e.g., electrostatic, hydrogen bonding). nih.govjchemlett.com
Binding Mode Elucidation: Predicting and refining potential ligand poses within a binding pocket, offering insights into how Ara-A fits into and interacts with its target. nih.govpurdue.edu
Conformational Changes: Predicting rearrangements of the binding pocket induced by ligand binding, which can be crucial for understanding enzyme activation or inhibition mechanisms. nih.gov
Affinity Prediction: Estimating the binding affinity of Ara-A or its analogs to their targets, aiding in lead optimization during drug design. purdue.edu
Drug Design and Optimization: Combining MD simulations with deep learning techniques facilitates structure-based drug design, allowing for the development of novel computational methods to predict binding modes and affinities for new compounds. purdue.edu
MD simulations can provide a "three-dimensional movie" of atomic-level configurations, revealing dynamic behaviors of molecules, water, and ions that are often critical for protein function and ligand binding. nih.gov
Future Directions and Emerging Avenues in Ara-a Research
Exploration of Undiscovered Molecular Targets and Cellular Pathways
While the primary mechanism of action for Vidarabine involves its phosphorylation to ara-ATP, which then interferes with viral DNA synthesis by inhibiting and serving as a substrate for viral DNA polymerase, leading to "faulty" DNA, future research aims to uncover additional molecular targets and cellular pathways. Investigations have explored Vidarabine's potential in alleviating functional constipation by modulating the adenosine A2A receptor–myosin light chain (A2AR-MLC) signaling pathway and influencing the gut microbiota. This indicates a broader biological activity profile for Vidarabine, suggesting potential interactions with G-protein coupled receptors and downstream signaling cascades previously not associated with its primary antiviral role. Furthermore, Vidarabine has been identified as a key bioactive component in the management of ulcerative colitis, potentially activating adenosine A1 and A2a receptors and regulating inflammation-related pathways such as ERK/CREB, PI3K/Akt/mTOR, and PI3K/Src/Rac. These findings highlight the importance of exploring non-canonical targets and pathways to fully understand the therapeutic scope of Ara-A and its derivatives.
Advancements in Synthetic Methodologies for Complex Ara-A Analogs
The synthesis of Ara-A and its diverse nucleoside analogs has traditionally relied on chemical methods, which can be challenging due to the complexity of these molecules. However, there is a growing shift towards biocatalytic and chemoenzymatic synthesis, offering advantages such as fewer synthesis steps, improved chemo-, regio-, and stereoselectivity, high catalytic efficiency, and environmental friendliness.
Recent advancements include:
Chemoenzymatic Synthesis: The use of enzymes, such as uridine phosphorylase (UP) and purine nucleoside phosphorylase (PNP), has enabled the efficient synthesis of various nucleoside analogs, including Ara-A. For example, a bi-enzymatic synthesis of Vidarabine catalyzed by Clostridium perfringens uridine phosphorylase (CpUP) and Aeromonas hydrophila purine nucleoside phosphorylase (AhPNP) has been re-designed under continuous-flow conditions, utilizing immobilized enzymes to enhance reusability and sustainability.
Multi-Enzymatic Cascades: Novel multi-enzymatic cascades are being developed for the de novo biosynthesis of arabinosides from inexpensive starting materials like sucrose and nucleobases. These systems leverage inorganic phosphate recycling and NADP+ regeneration to achieve arabinoside production, demonstrating the potential for scalable and sustainable manufacturing.
Structural Modifications: Research continues into incorporating various modifications into the nucleoside scaffold to alter properties such as hydrolytic stability, conformational plasticity, and resistance to degradation. This includes the replacement of canonical oxygen and carbon atoms within the D-ribose sugar with other chalcogens (e.g., sulfur or selenium) to achieve improved metabolic profiles.
These synthetic advancements are crucial for overcoming limitations in traditional chemical synthesis, such as poor solubility of purine bases, and for enabling the production of novel analogs with enhanced properties.
Development of Next-Generation Ara-Nucleoside Analogs with Improved Biochemical Profiles
The development of next-generation Ara-nucleoside analogs is a key area of focus, driven by the need to improve their therapeutic efficacy, metabolic stability, and safety profiles. Vidarabine, for instance, is prone to deamination by adenosine deaminase (ADA) to a less potent metabolite, arabinosylhypoxanthine (Ara-Hx). This rapid deamination limits its bioavailability and potency.
Strategies for developing improved analogs include:
Adenosine Deaminase Inhibitors: Co-administration with potent adenosine deaminase inhibitors (e.g., co-vidarabine) has shown to significantly increase the antiviral activity of Vidarabine by protecting it from enzymatic deamination, leading to a several-fold enhancement of its activity against various viruses. This approach aims to prolong the half-life of the active drug and reduce the formation of less active metabolites.
Structural Modifications to Enhance Stability: Chemical modifications to the nucleoside scaffold are being explored to enhance resistance to enzymatic degradation and improve pharmacokinetic properties. For example, the incorporation of a fluoride atom at the 2'-position on the sugar group, as seen in analogs like clofarabine, can increase resistance to acidic conditions and bacterial purine nucleoside phosphorylase (PNP).
Prodrug Strategies: The development of prodrugs, such as Vidarabine 2',3'-diacetate (Ara-ada), aims to improve cellular uptake, bioavailability, and targeted delivery. These prodrugs are designed to be converted into the active parent drug in vivo, potentially offering better therapeutic indices.
Exploration of Novel Modifications: Research is ongoing into various sugar and base modifications, including 4'-heteroatom substitutions and ring modifications, to develop analogs with altered binding affinities, improved metabolic profiles, and enhanced cytotoxic or antiviral activities.
Interdisciplinary Research Integrating Chemical Biology with Systems Biology Approaches
Interdisciplinary research, particularly the integration of chemical biology with systems biology, is becoming increasingly vital for advancing Ara-A research. Chemical biology applies chemical techniques and small molecules to study and manipulate biological systems at a molecular level, while systems biology focuses on understanding complex interactions within biological systems using a holistic approach.
This integration offers several benefits for Ara-A research:
Holistic Understanding of Mechanisms: By combining chemical tools with systems-level analyses (e.g., multiomics, computational modeling), researchers can gain a more comprehensive understanding of how Ara-A and its analogs interact with cellular components and pathways, predicting emergent behaviors and identifying complex regulatory networks.
Discovery of New Therapeutic Avenues: Chemical biology can be used to design and synthesize novel probes and small molecules that selectively target specific proteins or pathways influenced by Ara-A, allowing for the discovery of new therapeutic targets and applications.
Optimization of Drug Properties: Systems biology approaches can help in profiling and modulating enzyme activities (e.g., deoxycytidine kinase, ADA) crucial for the activation or deactivation of nucleoside analogs, thereby optimizing their pharmacological properties and identifying factors contributing to toxicity or resistance.
Development of Advanced Technologies: The integration fosters the development of new technologies for biomedical research, including advanced screening platforms and analytical methods, which are essential for characterizing the complex interactions of Ara-A analogs within living systems.
Translational Research: This interdisciplinary approach facilitates the translation of basic scientific discoveries into new medical therapies and technologies, bridging the gap between fundamental chemical insights and clinical applications.
By fostering collaborations across chemistry, biology, physics, and computational sciences, this integrated approach is poised to drive significant breakthroughs in understanding and leveraging the therapeutic potential of Ara-A and its analogs.
Q & A
Basic: How to formulate a research question on Ara-ada that aligns with experimental design and hypothesis testing?
Answer:
- Step 1: Define the research problem (e.g., "What are the structural determinants of this compound’s bioactivity?"). Ensure clarity and specificity by avoiding vague terms like "study" or "analyze" .
- Step 2: Operationalize variables. For example:
- Step 3: Use peer-reviewed literature to identify gaps. For instance, prior studies may lack in vivo validation of this compound’s pharmacokinetics.
- Criteria: Ensure the question is feasible (e.g., resources for synthesis/purification), novel (e.g., unexplored binding mechanisms), and ethically sound (e.g., animal model compliance) .
Table 1: Example Research Question Framework
Component | Example for this compound Research |
---|---|
Problem Statement | "this compound’s low solubility limits bioavailability." |
Hypothesis | "Modifying this compound’s hydroxyl groups improves solubility." |
Methodology | HPLC solubility assays, molecular dynamics simulations |
Gap Addressed | Lack of structural optimization studies in literature |
Advanced: How to resolve contradictions in this compound’s reported bioactivity data across studies?
Answer:
- Approach 1: Replicate experiments under standardized conditions. For example, discrepancies in IC50 values may arise from variations in assay protocols (e.g., cell line viability thresholds) .
- Approach 2: Conduct meta-analysis using statistical tools (e.g., ANOVA) to identify confounding variables. For example, temperature fluctuations during assays may explain divergent results .
- Approach 3: Validate findings via orthogonal methods. If fluorescence assays conflict with mass spectrometry data, use NMR or X-ray crystallography to confirm this compound’s binding conformation .
Key Considerations:
- Document all protocols in detail (e.g., reagent lot numbers, instrument calibration) to enable reproducibility .
- Use sensitivity analysis to quantify error margins in conflicting datasets .
Basic: What methodologies are appropriate for primary data collection on this compound’s physicochemical properties?
Answer:
- Quantitative Methods:
- Spectroscopy: UV-Vis for purity assessment, FTIR for functional group analysis.
- Chromatography: HPLC for stability testing under stress conditions (e.g., heat, light) .
- Qualitative Methods:
- Mixed Methods: Combine computational (e.g., DFT calculations for solubility prediction) with empirical validation .
Table 2: Data Collection Strategy
Property | Method | Instrument | Validation Criteria |
---|---|---|---|
Solubility | Shake-flask method | UV-Vis spectrophotometer | ≤5% deviation from lit. values |
Thermal stability | TGA/DSC | Mettler Toledo TGA | Reproducibility across 3 trials |
Advanced: How to design a cross-disciplinary study integrating this compound’s chemical synthesis and computational modeling?
Answer:
- Step 1: Define interdisciplinary objectives (e.g., "Predict this compound’s metabolite pathways using QSAR and validate via LC-MS").
- Step 2: Align protocols across fields:
- Chemistry: Optimize synthetic routes (e.g., Grignard reactions) with real-time NMR monitoring.
- Bioinformatics: Use AutoDock for binding affinity simulations against target proteins .
- Step 3: Address validity threats:
Example Workflow:
Synthesize this compound derivatives.
Simulate ADMET properties using Schrödinger Suite.
Validate top candidates via in vitro cytotoxicity assays.
Basic: How to conduct a systematic literature review on this compound’s applications?
Answer:
- Step 1: Use Boolean search terms in databases (e.g., PubMed, SciFinder):
- ("this compound" OR "Adenine arabinoside") AND ("mechanism" OR "synthesis") .
- Step 2: Screen results using PRISMA criteria:
- Exclude studies without peer review or mechanistic data.
- Prioritize recent studies (post-2020) to capture methodological advancements .
- Step 3: Synthesize findings thematically (e.g., "this compound’s antiviral efficacy" vs. "toxicity in hepatic cells") .
Advanced: How to optimize this compound’s experimental conditions for reproducibility in multi-institutional studies?
Answer:
- Strategy 1: Develop a standardized protocol repository with:
- Detailed SOPs for synthesis, purification, and assay conditions.
- Open-access datasets (e.g., Zenodo) for raw NMR/LC-MS files .
- Strategy 2: Use factorial design (e.g., 2^k designs) to identify critical parameters:
- Strategy 3: Implement inter-laboratory calibration rounds to harmonize instrumentation .
Basic: What ethical guidelines apply to this compound research involving animal models?
Answer:
- Compliance: Follow ARRIVE 2.0 guidelines for in vivo studies:
- Justify sample size (e.g., power analysis).
- Report anesthesia, euthanasia, and housing conditions .
- Documentation: Obtain IACUC approval and disclose conflicts of interest (e.g., funding from pharmaceutical sponsors) .
Advanced: How to address low statistical power in this compound’s dose-response studies?
Answer:
- Solution 1: Increase sample size using power analysis (e.g., G*Power software) to detect effect sizes ≥0.8 with α=0.05 .
- Solution 2: Apply non-parametric tests (e.g., Mann-Whitney U) for skewed data distributions.
- Solution 3: Use Bayesian statistics to incorporate prior data (e.g., historical IC50 values) into analysis .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.